Antitumor photosensitizer-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

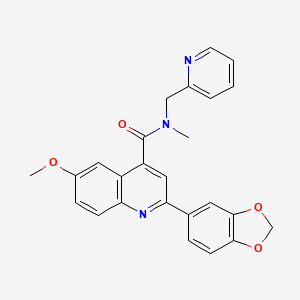

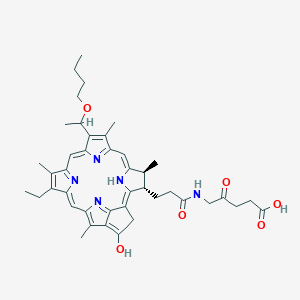

Antitumor photosensitizer-1 is a novel compound designed to enhance the efficacy of photodynamic therapy (PDT) for cancer treatment. This compound is activated by light to produce reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. The unique design of this compound allows it to target cancer cells specifically, minimizing damage to healthy tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor photosensitizer-1 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation of the photosensitizer, which is crucial for its specific phototoxicity to cancer cells .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of the phenylbenzopyrylium core, followed by the attachment of lipid anchors and caging moieties under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Antitumor photosensitizer-1 undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to modulate its photodynamic properties.

Substitution: Various substituents can be introduced to the phenylbenzopyrylium core to enhance its photophysical properties.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions to modify the photosensitizer.

Major Products

The major products formed from these reactions include various ROS, such as singlet oxygen, superoxide anions, and hydroxyl radicals, which are responsible for the cytotoxic effects on cancer cells .

Scientific Research Applications

Antitumor photosensitizer-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antitumor photosensitizer-1 involves the absorption of light, which excites the photosensitizer to a higher energy state. This excited state then transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS induce oxidative stress, leading to apoptosis and necrosis of cancer cells. Additionally, the compound can trigger immune responses and vascular damage, further enhancing its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

BODIPY-based photosensitizers: These compounds also generate ROS upon light activation and have been shown to possess both antitumor and antibacterial properties.

Aggregation-induced emission luminogens (AIEgens): These compounds are used in image-guided combination cancer immunotherapy and have enhanced photodynamic properties.

Carbon dots: These are novel photosensitizers that exhibit significant antitumor activity and are used in photodynamic therapy.

Uniqueness of Antitumor photosensitizer-1

This compound is unique due to its membrane-tethered activation design, which ensures specific targeting and prolonged circulation in the body. This design enhances its phototoxicity to cancer cells while minimizing side effects on healthy tissues .

Properties

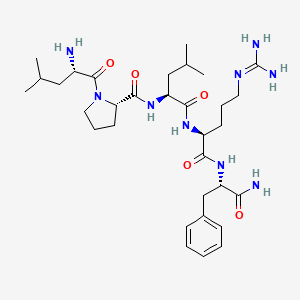

Molecular Formula |

C42H51N5O6 |

|---|---|

Molecular Weight |

721.9 g/mol |

IUPAC Name |

5-[3-[(21S,22S)-16-(1-butoxyethyl)-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoylamino]-4-oxopentanoic acid |

InChI |

InChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1 |

InChI Key |

AOENXFMBXXOWRK-MLAOWLDNSA-N |

Isomeric SMILES |

CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |

Canonical SMILES |

CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

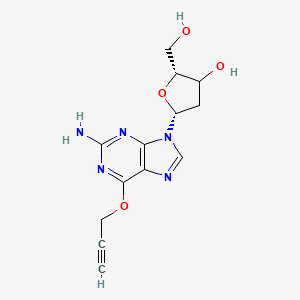

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)

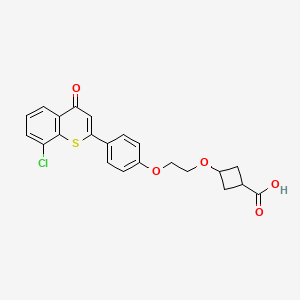

![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)

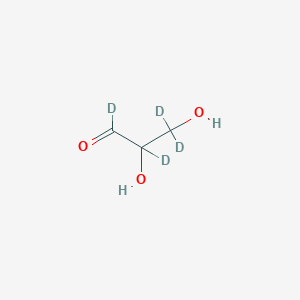

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)